![molecular formula C13H14ClNOS B15162997 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride CAS No. 142941-96-6](/img/structure/B15162997.png)
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methylacetophenone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the chloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar structural features.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with both methyl and phenyl groups makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
142941-96-6 |
|---|---|
Fórmula molecular |
C13H14ClNOS |
Peso molecular |
267.77 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-3-ium-3-yl)ethanone;chloride |
InChI |
InChI=1S/C13H14NOS.ClH/c1-10-3-5-12(6-4-10)13(15)7-14-9-16-8-11(14)2;/h3-6,8-9H,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZMGAEJKCTLODTB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



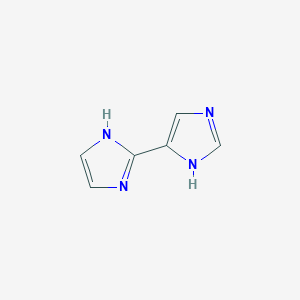
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

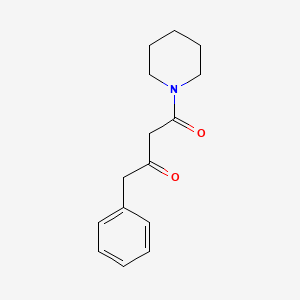
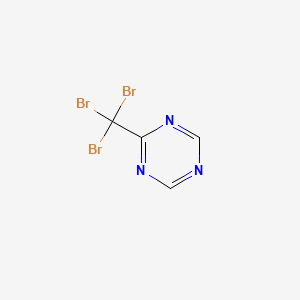
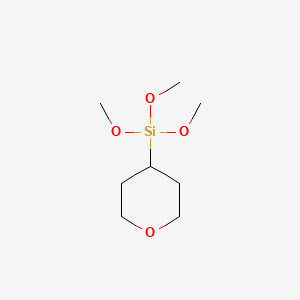
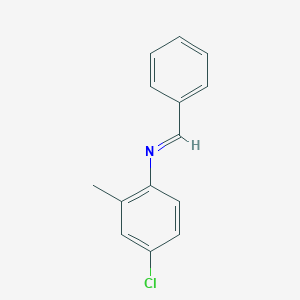
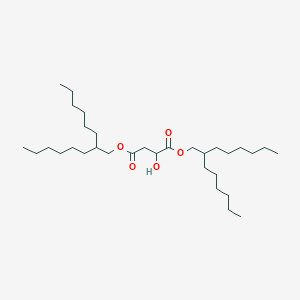
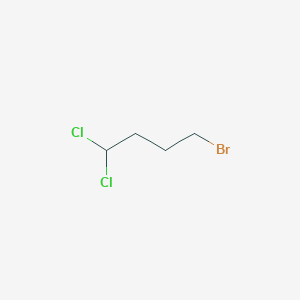
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)



